molecular formula C16H20N4O B3807589 1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]ethanone

1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]ethanone

Cat. No.: B3807589
M. Wt: 284.36 g/mol
InChI Key: QYEPUFKYNHIPNU-UHFFFAOYSA-N
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Description

1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]ethanone is a complex organic compound that features a pyrazole ring, an aniline moiety, and a piperidine ring

Preparation Methods

The synthesis of 1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the aniline and piperidine moieties. Common synthetic routes include:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring is known to play a crucial role in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-[3-(1H-pyrazol-5-yl)anilino]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-12(21)20-9-6-14(7-10-20)18-15-4-2-3-13(11-15)16-5-8-17-19-16/h2-5,8,11,14,18H,6-7,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEPUFKYNHIPNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)NC2=CC=CC(=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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